molecular formula C19H15NO4S B2587374 3-[(2-phenylphenyl)sulfamoyl]benzoic Acid CAS No. 744204-12-4

3-[(2-phenylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2587374
CAS No.: 744204-12-4
M. Wt: 353.39
InChI Key: LVDGNNPNKCSKFC-UHFFFAOYSA-N
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Description

3-[(2-Phenylphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a biphenyl group (2-phenylphenyl) attached to the sulfamoyl moiety at the meta position of the benzoic acid scaffold. Structural features such as the sulfamoyl group (-SO₂NH₂) and aromatic substituents play critical roles in modulating binding affinity, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

3-[(2-phenylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c21-19(22)15-9-6-10-16(13-15)25(23,24)20-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDGNNPNKCSKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-phenylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-phenylphenylamine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a sulfonyl chloride reagent, which facilitates the formation of the sulfamoyl group. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of 3-[(2-phenylphenyl)sulfamoyl]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-[(2-phenylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-[(2-phenylphenyl)sulfamoyl]benzoic acid. For instance, derivatives have shown efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant antibacterial potential, making them candidates for further development in treating bacterial infections .

Antifungal Properties

In addition to antibacterial effects, some derivatives exhibit antifungal activity against pathogens such as Candida albicans. This dual action against both bacteria and fungi positions these compounds as versatile agents in combating infections that are resistant to conventional treatments .

Toxicity Studies

Toxicity assessments conducted on various derivatives have revealed a spectrum of effects on aquatic organisms such as Daphnia magna. While some compounds showed low toxicity levels, others demonstrated moderate toxicity, highlighting the importance of evaluating safety profiles during drug development .

Case Studies and Research Findings

Study Findings Applications
Study 1Evaluated antimicrobial activity against Staphylococcus aureus with MIC values indicating strong efficacyPotential treatment for bacterial infections
Study 2Investigated antifungal properties against Candida albicansDevelopment of antifungal therapies
Study 3Assessed toxicity levels on Daphnia magna, showing varying degrees of safetyEnvironmental impact assessments

Mechanism of Action

The mechanism of action of 3-[(2-phenylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl benzoic acid derivatives exhibit diverse biological activities depending on substituent patterns, electronic properties, and target interactions. Below is a detailed comparison with key analogs:

Structural Modifications and Binding Affinity

  • Compound 3 vs. Compound 4 ():
    • Compound 3 : Contains a sulfur atom in place of the sulfamoyl group.
    • Compound 4 : Replaces sulfur with a sulfamoyl moiety (-SO₂NH₂).
    • Impact : Molecular modeling revealed that Compound 4 has a higher binding affinity (-8.53 kcal/mol vs. -7.94 kcal/mol for Compound 3), attributed to enhanced hydrogen bonding and van der Waals interactions with the target receptor (likely LPA2) .

NKCC Inhibitors ():

Compound Substituents IC50 (NKCC1) Key Feature
Bumetanide (BUM) Sulfamoyl benzoic acid core ~0.15 µM High potency, clinical use
Furosemide (FUR) Sulfamoyl benzoic acid derivative ~5–6 µM 40-fold lower potency than BUM
Azosemide (AZO) Non-acidic sulfamoyl derivative ~0.2 µM Improved tissue distribution
Ethacrynic Acid (ETH) Lacks sulfamoyl group ~1.6–3.0 mM Used in sulfa-allergic patients
  • Key Insight : The sulfamoyl group is critical for potency (e.g., AZO > FUR > ETH), but its absence in ETH allows use in patients with sulfonamide allergies .

Shp2 Inhibitors ():

Compounds such as 10q, 10r, and 14a incorporate indolinone-hydrazone moieties conjugated to sulfamoyl benzoic acid.

  • Activity: These derivatives inhibit Shp2 phosphatase, with IC50 values in the nanomolar range.
  • Structural Influence : Substituents like trifluoromethyl (-CF₃) and chloro (-Cl) enhance target engagement and metabolic stability. For example:
    • 10o (3-chloro-4-fluorobenzyl): 87% yield, high melting point (>300°C), optimized for synthetic efficiency .

Antibacterial Agents ():

Salicylic acid derivatives (e.g., 4h , 4e ) with azo (-N=N-) and sulfamoyl groups exhibit broad-spectrum antibacterial activity.

  • 4h : 5-Methylisoxazolyl substitution at C-5 of salicylic acid showed superior activity against E. coli and K. pneumoniae.
  • Mechanism : Enhanced membrane penetration via lipophilic/hydrophilic balance from conjugated moieties .

Physicochemical Data

Compound (CAS/Example) Molecular Weight Melting Point (°C) Key Substituents
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (147410-78-4) 323.7 g/mol >300 4-Chlorophenyl, sulfamoyl
2,4-Dichloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid (21525-24-6) 433.2 g/mol N/A CF₃, Cl, sulfamoyl
3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid (721903-22-6) 405.9 g/mol >300 Benzyl, 4-Cl-phenyl, sulfamoyl
  • Trend : High melting points (>300°C) are common due to strong intermolecular hydrogen bonding and aromatic stacking .

Target Selectivity and Therapeutic Implications

  • LPA2 Receptor Agonists (): Sulfamoyl benzoic acids like Compound 4 show subnanomolar agonist activity for LPA2, a target in cancer and fibrosis.
  • Shp2 Inhibitors (): Derivatives with indolinone-hydrazone motifs exhibit selectivity for Shp2 over related phosphatases.
  • NKCC1 Inhibitors (): Potency correlates with sulfamoyl group placement and acidity (e.g., BUM > FUR).

Biological Activity

3-[(2-phenylphenyl)sulfamoyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfamoyl group attached to a benzoic acid structure, with a phenyl substituent that enhances its lipophilicity and potential biological interactions. The chemical structure can be represented as follows:

C15H14N1O3S\text{C}_{15}\text{H}_{14}\text{N}_{1}\text{O}_{3}\text{S}

3-[(2-phenylphenyl)sulfamoyl]benzoic acid exhibits several biological activities through various mechanisms:

  • Inhibition of Viral Replication : The compound has been studied for its ability to inhibit viral replication, particularly in the context of hepatitis B. It targets viral capsid proteins, disrupting the assembly and disassembly processes essential for viral propagation .
  • NF-κB Activation : Research indicates that sulfamoyl compounds can enhance NF-κB signaling pathways, which are critical for immune response and inflammation. This activation may provide therapeutic benefits in conditions where NF-κB is dysregulated .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. Its mechanism involves inhibiting key enzymes such as pantothenate synthetase, crucial for bacterial survival .

Antiviral Activity

A study demonstrated that derivatives of sulfamoyl compounds significantly inhibited hepatitis B virus replication in vitro. The efficacy was measured using viral load reduction assays, with results indicating a dose-dependent response. The most active compounds exhibited EC50 values in the low micromolar range, suggesting strong antiviral potential .

NF-κB Pathway Modulation

In a high-throughput screening (HTS) study involving 248 compounds, several sulfamoyl derivatives were identified that enhanced NF-κB activity in response to lipopolysaccharide (LPS) stimulation. Notably, one compound demonstrated over 200% activation compared to controls after 12 hours of incubation, highlighting its potential as an immunomodulator .

Antimicrobial Efficacy

The antimicrobial properties of 3-[(2-phenylphenyl)sulfamoyl]benzoic acid were evaluated against clinical isolates of Mycobacterium tuberculosis. The compound showed significant inhibition with MIC values comparable to standard antibiotics. Molecular docking studies confirmed strong binding affinity to the active site of pantothenate synthetase, supporting its role as a competitive inhibitor .

Data Summary

Activity Target EC50/MIC Values Reference
AntiviralHepatitis B VirusLow µM range
NF-κB ActivationImmune Response>200% activation at 12h
AntimicrobialMycobacterium tuberculosisComparable to antibiotics

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